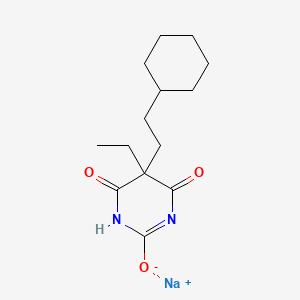
N-Methyl-N-(4-methyl-2,3-dihydro-1H-indol-1-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea,N-(2,3-dihydro-4-methyl-1H-indol-1-yl)-N-methyl-(9CI) is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound features a unique structure that includes an indole ring, which is a common motif in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea,N-(2,3-dihydro-4-methyl-1H-indol-1-yl)-N-methyl-(9CI) typically involves the reaction of 2,3-dihydro-4-methyl-1H-indole with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time.
Análisis De Reacciones Químicas
Types of Reactions
Thiourea,N-(2,3-dihydro-4-methyl-1H-indol-1-yl)-N-methyl-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Thiourea,N-(2,3-dihydro-4-methyl-1H-indol-1-yl)-N-methyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of Thiourea,N-(2,3-dihydro-4-methyl-1H-indol-1-yl)-N-methyl-(9CI) involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to changes in cellular pathways and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: A simpler compound with similar chemical properties but lacking the indole ring.
N-methylthiourea: Similar structure but without the indole ring.
Indole-3-carbinol: Contains the indole ring but lacks the thiourea group.
Uniqueness
Thiourea,N-(2,3-dihydro-4-methyl-1H-indol-1-yl)-N-methyl-(9CI) is unique due to the combination of the indole ring and the thiourea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
790158-87-1 |
|---|---|
Fórmula molecular |
C11H15N3S |
Peso molecular |
221.32 g/mol |
Nombre IUPAC |
1-methyl-1-(4-methyl-2,3-dihydroindol-1-yl)thiourea |
InChI |
InChI=1S/C11H15N3S/c1-8-4-3-5-10-9(8)6-7-14(10)13(2)11(12)15/h3-5H,6-7H2,1-2H3,(H2,12,15) |
Clave InChI |
VWZZKTXJNVLHOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CCN(C2=CC=C1)N(C)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


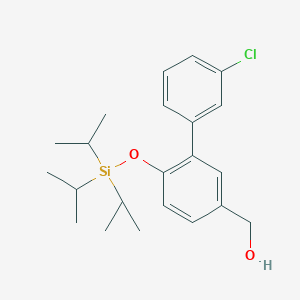

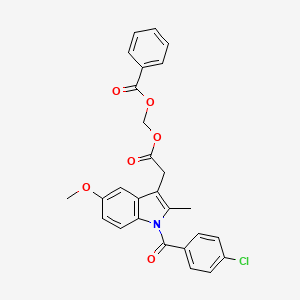
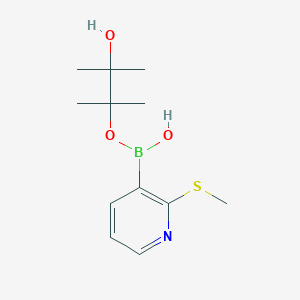
![N-((4-Methylphenyl)sulphonyl)-4-[3-(thien-2-YL)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide](/img/structure/B13805079.png)
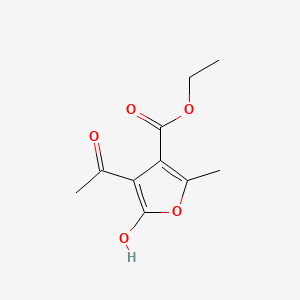
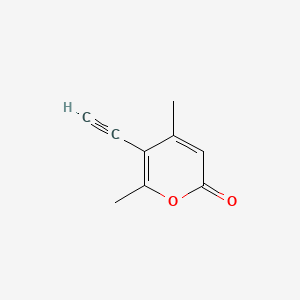
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tributylstannane)](/img/structure/B13805099.png)
![Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate](/img/structure/B13805102.png)
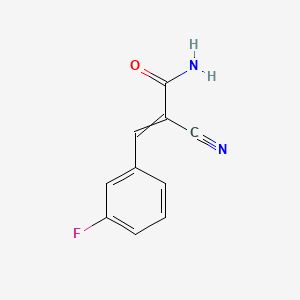
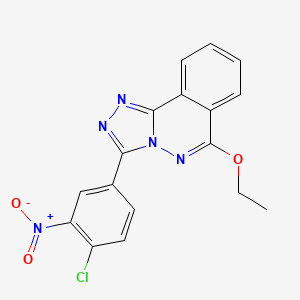
![Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI)](/img/structure/B13805115.png)

